molecular formula C21H19NO3 B12215376 4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester CAS No. 879053-43-7

4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester

Cat. No.: B12215376
CAS No.: 879053-43-7
M. Wt: 333.4 g/mol
InChI Key: RTMJLZAYRQNWJN-UHFFFAOYSA-N
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Description

4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline ring, a carboxylic acid group, and an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester typically involves multi-step organic reactions. One common method involves the esterification of 4-quinolinecarboxylic acid with 2-oxo-2-phenylethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as p-toluenesulfonic acid (PTSA) may be used to accelerate the esterification process. The final product is typically purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce the corresponding alcohol.

Scientific Research Applications

4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their use in developing new pharmaceuticals, particularly as antimalarial and antiviral agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication processes. The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinecarboxylic acid, 2-(2-thienyl)-, 1-methyl-2-oxo-2-phenylethyl ester
  • 4-Quinolinecarboxylic acid, 2-(4-methylphenyl)-, 2-oxo-2-phenylethyl ester

Uniqueness

4-Quinolinecarboxylic acid, 2-(1-methylethyl)-, 2-oxo-2-phenylethyl ester is unique due to its specific ester linkage and the presence of the isopropyl group. This structural uniqueness can influence its reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

879053-43-7

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

phenacyl 2-propan-2-ylquinoline-4-carboxylate

InChI

InChI=1S/C21H19NO3/c1-14(2)19-12-17(16-10-6-7-11-18(16)22-19)21(24)25-13-20(23)15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3

InChI Key

RTMJLZAYRQNWJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC=C3

Origin of Product

United States

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